

GSK4112: A Technical Guide to a Foundational Heme Mimetic for REV-ERB α

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK4112

Cat. No.: B607842

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **GSK4112**, the first-in-class synthetic agonist for the nuclear receptor REV-ERB α . By mimicking the receptor's natural ligand, heme, **GSK4112** has become an invaluable chemical probe for dissecting the roles of REV-ERB α in circadian rhythms, metabolism, and inflammation. This document details its mechanism of action, summarizes key quantitative data, provides established experimental protocols, and visualizes the associated biological pathways and workflows.

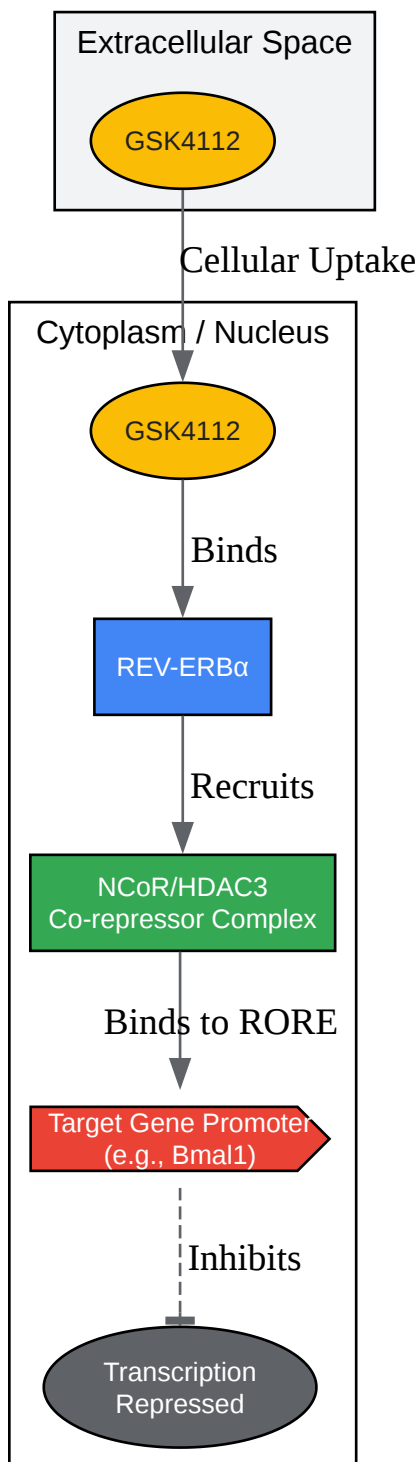
Core Mechanism: Mimicking Heme to Repress Transcription

REV-ERB α is a critical component of the mammalian molecular clock, acting as a transcriptional repressor. Its activity is modulated by its natural ligand, heme.[1] **GSK4112**, a synthetic, non-porphyrin small molecule, functions as a potent REV-ERB α agonist by mimicking the action of heme.[2][3]

The binding of **GSK4112** to the REV-ERB α ligand-binding domain induces a conformational change that facilitates the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex.[4][5] This complex includes histone deacetylase 3 (HDAC3), which modifies chromatin structure at the promoter regions of target genes, leading to their transcriptional repression.[6] Key targets of this repression include core clock genes like *Bmal1* and metabolic genes such

as Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK).[2]

[3] **GSK4112** is a dual agonist, also activating the closely related REV-ERB β . [2]



[Click to download full resolution via product page](#)

GSK4112 binds to REV-ERB α , promoting NCoR recruitment and repressing target gene transcription.

Quantitative Biological Activity

GSK4112's efficacy has been quantified across various biochemical and cell-based assays. The following table summarizes its key activity metrics.

Assay Type	Metric	Value	Cell Line / System	Source(s)
REV-ERB α Agonism	EC ₅₀	~250 nM	FRET-based NCoR recruitment assay	[4]
REV-ERB α Agonism	EC ₅₀	0.4 μ M	Biochemical Assay	[4]
Bmal1 mRNA Suppression	Concentration	10 μ M	HepG2 cells	[2]
Glucose Output Reduction	Concentration	10 μ M	Primary mouse hepatocytes	[3] [5]
Preadipocyte Viability Inhibition	Concentration	10 μ M	3T3-L1 cells	[7]

Key Experimental Protocols

The characterization of **GSK4112** relies on several foundational experimental techniques. Detailed methodologies for these key assays are outlined below.

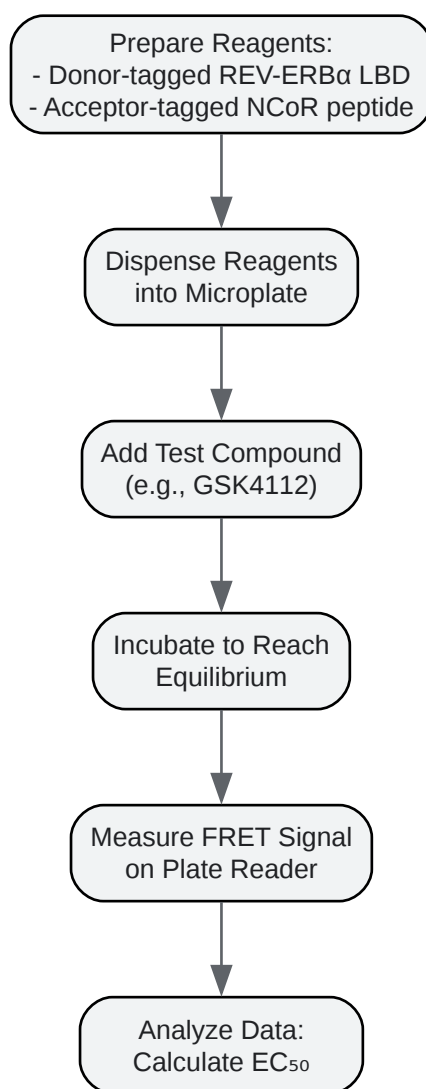
FRET-based NCoR Recruitment Assay

This biochemical assay was instrumental in the initial discovery of **GSK4112** and is used to measure the interaction between REV-ERB α and a co-repressor peptide in the presence of a test compound.[\[2\]](#)[\[3\]](#)

Principle: Förster Resonance Energy Transfer (FRET) measures the energy transfer between two light-sensitive molecules (a donor and an acceptor fluorophore). When in close proximity (as when a ligand induces receptor-corepressor binding), excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at its specific wavelength.

Methodology:

- **Protein/Peptide Preparation:** Purify recombinant REV-ERB α Ligand Binding Domain (LBD) tagged with a donor fluorophore (e.g., terbium chelate) and a peptide from NCoR tagged with an acceptor fluorophore (e.g., fluorescein).
- **Assay Setup:** In a microplate, combine the tagged REV-ERB α LBD and NCoR peptide in an appropriate assay buffer.
- **Compound Addition:** Add **GSK4112** or other test compounds at varying concentrations. Include a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the plate at room temperature to allow the components to reach binding equilibrium.
- **Signal Detection:** Measure the FRET signal using a plate reader capable of time-resolved fluorescence. Excite the donor and measure emissions from both donor and acceptor.
- **Data Analysis:** Calculate the ratio of acceptor to donor emission. Plot this ratio against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.



[Click to download full resolution via product page](#)

Workflow for a FRET-based NCoR recruitment assay to identify REV-ERBα agonists.

Bmal1-Luciferase Reporter Gene Assay

This cell-based assay measures the functional consequence of REV-ERBα activation by quantifying the repression of a target gene promoter.^{[8][9]}

Principle: Cells are co-transfected with a plasmid expressing REV-ERBα and a reporter plasmid where the luciferase gene is under the control of the Bmal1 promoter. Activation of REV-ERBα by an agonist like **GSK4112** represses the Bmal1 promoter, leading to a decrease in luciferase expression and a corresponding drop in light output.

Methodology:

- **Cell Culture:** Plate human embryonic kidney (HEK293) or human liver cancer (HepG2) cells in multi-well plates.^{[8][9]}
- **Transfection:** Co-transfect the cells with an expression vector for REV-ERB α and a Bmal1 promoter-luciferase reporter construct. A control plasmid (e.g., Renilla luciferase) can be included for normalization.
- **Compound Treatment:** After allowing time for gene expression (typically 24 hours), treat the cells with various concentrations of **GSK4112** or a vehicle control.
- **Incubation:** Incubate the cells for a defined period (e.g., 24 hours).
- **Cell Lysis and Assay:** Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
- **Data Analysis:** Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the **GSK4112** concentration to determine the extent of transcriptional repression.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

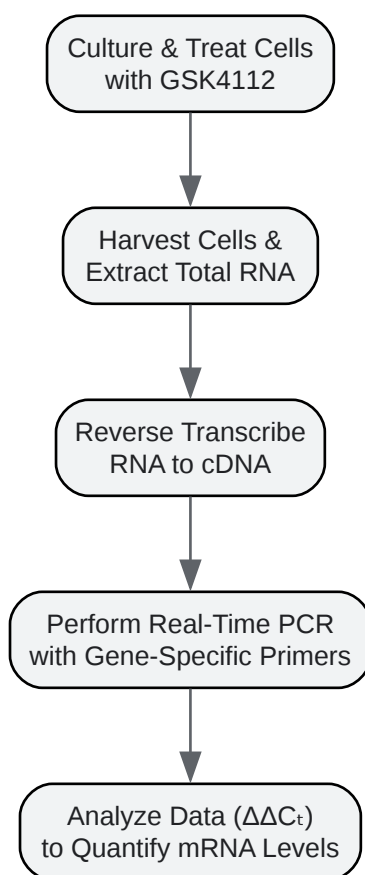
This technique is used to directly measure the effect of **GSK4112** on the mRNA levels of endogenous REV-ERB α target genes.

Principle: The amount of a specific mRNA in a sample is quantified by reverse transcribing it into complementary DNA (cDNA) and then amplifying the cDNA in a real-time PCR machine using gene-specific primers and a fluorescent dye.

Methodology:

- **Cell Culture and Treatment:** Culture cells (e.g., HepG2, 3T3-L1 preadipocytes) and treat with **GSK4112** (e.g., 10 μ M) or vehicle for a specified time.^{[2][7]}
- **RNA Extraction:** Harvest the cells and extract total RNA using a suitable kit or protocol.

- Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
- qPCR: Perform real-time PCR using primers specific for target genes (Bmal1, G6Pase, etc.) and a reference gene (e.g., GAPDH, Actin).
- Data Analysis: Determine the relative mRNA expression levels using the comparative C_t ($\Delta\Delta C_t$) method, normalizing the target gene expression to the reference gene.



[Click to download full resolution via product page](#)

Workflow for quantifying REV-ERBα target gene expression via qRT-PCR.

Limitations and Legacy

While a foundational tool, **GSK4112** possesses an unfavorable pharmacokinetic profile that has limited its application in in vivo preclinical models.[6][8] However, its discovery was a landmark achievement. It validated REV-ERBα as a druggable target and provided the

chemical scaffold that led to the development of next-generation agonists, such as SR9009 and SR9011, which feature improved potency and pharmacokinetic properties.[8] **GSK4112** remains a critical chemical probe for in vitro studies aimed at understanding the complex biology regulated by REV-ERB α .

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rev-erb α and the Circadian Transcriptional Regulation of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. GSK4112, a small molecule chemical probe for the cell biology of the nuclear heme receptor Rev-erb α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rev-erb α Inhibits Proliferation and Promotes Apoptosis of Preadipocytes through the Agonist GSK4112 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERB α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [GSK4112: A Technical Guide to a Foundational Heme Mimetic for REV-ERB α]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607842#gsk4112-as-a-heme-mimetic-for-rev-erb]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com